8-allyl-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-allyl-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with an allyl group, a dimethylphenyl group, and a carboxamide functionality, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-allyl-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction, where an allyl halide reacts with the chromene derivative in the presence of a base.
Attachment of the Dimethylphenyl Group: This step involves a Friedel-Crafts acylation reaction, where the chromene derivative reacts with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Functionality: The final step involves the reaction of the intermediate product with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfo, or other substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-allyl-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is studied for its potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential pharmacological properties. Chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its efficacy in treating various diseases, including cancer, due to its ability to interact with biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 8-allyl-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The allyl and dimethylphenyl groups may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromene derivative known for its anticoagulant properties.
Flavonoids: Naturally occurring compounds with a chromene core, known for their antioxidant activities.
Warfarin: A synthetic coumarin derivative used as an anticoagulant.
Uniqueness
8-allyl-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of an allyl group, a dimethylphenyl group, and a carboxamide functionality is not commonly found in other chromene derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-4-6-15-7-5-8-16-12-17(21(24)25-19(15)16)20(23)22-18-11-13(2)9-10-14(18)3/h4-5,7-12H,1,6H2,2-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUQQOHMRMNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351872 |
Source
|
Record name | N-(2,5-Dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6416-19-9 |
Source
|
Record name | N-(2,5-Dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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